2-Amino-6-methyl-3-propylquinoline hydrochloride
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Overview
Description
2-Amino-6-methyl-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C13H17ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-3-propylquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methylquinoline and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the reaction.
Formation of Intermediate: The initial reaction between 2-chloro-6-methylquinoline and propylamine results in the formation of an intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of 2-Amino-6-methyl-3-propylquinoline.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-grade equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-3-propylquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives with altered functional groups.
Substitution: Substituted quinoline derivatives with various functional groups attached to the amino group.
Scientific Research Applications
2-Amino-6-methyl-3-propylquinoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: A simpler derivative of quinoline with similar chemical properties.
6-Methylquinoline: A methylated derivative of quinoline with distinct chemical behavior.
3-Propylquinoline: A propyl-substituted derivative of quinoline with unique properties.
Uniqueness
2-Amino-6-methyl-3-propylquinoline hydrochloride is unique due to the combination of its amino, methyl, and propyl substituents on the quinoline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other quinoline derivatives.
Properties
CAS No. |
1171697-39-4 |
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Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
6-methyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-3-4-10-8-11-7-9(2)5-6-12(11)15-13(10)14;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H |
InChI Key |
SJLIMVMBOLTNJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1)C)N.Cl |
Origin of Product |
United States |
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